molecular formula C23H13ClF3NO3 B2429049 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid CAS No. 400079-74-5

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid

Cat. No.: B2429049
CAS No.: 400079-74-5
M. Wt: 443.81
InChI Key: INNLZEGZGDIXDJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenyl group, a 3-(trifluoromethyl)phenoxy group, and a carboxylic acid group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3NO3/c24-15-10-8-13(9-11-15)20-21(31-16-5-3-4-14(12-16)23(25,26)27)19(22(29)30)17-6-1-2-7-18(17)28-20/h1-12H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNLZEGZGDIXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated quinoline derivative reacts with a 4-chlorophenyl nucleophile.

    Attachment of the 3-(trifluoromethyl)phenoxy Group: This step involves the reaction of the quinoline intermediate with a 3-(trifluoromethyl)phenol derivative under basic conditions to form the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives, such as tetrahydroquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines. Substitution reactions can lead to a variety of functionalized quinoline derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has shown selective inhibition against certain cancer cell lines, leading to apoptosis in vitro. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects : Quinoline derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that quinoline-based compounds possess antimicrobial activity against various pathogens. This property can be leveraged in developing new antibiotics or antifungal agents .

Pharmacological Applications

The pharmacological applications of 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid are broad:

  • Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting specific diseases. Its modifications can enhance potency and selectivity against biological targets, making it a candidate for further drug development .
  • Preclinical Studies : The compound has been selected for preclinical studies due to its promising pharmacokinetic properties, including solubility and bioavailability. These studies aim to evaluate its efficacy in treating conditions like atherosclerosis and deep vein thrombosis .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Screening :
    • A study evaluated the anticancer potential of various quinoline derivatives, including this compound. It showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Inflammation Model :
    • In an animal model of inflammation, the compound demonstrated reduced edema and inflammatory markers when administered prior to inducing inflammation, suggesting its utility in treating inflammatory disorders .
  • Antimicrobial Efficacy :
    • A series of tests against bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, positioning it as a potential candidate for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways, leading to changes in cellular processes.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid can be compared with other similar compounds, such as:

    2-phenylquinoline-4-carboxylic Acid: Lacks the chlorophenyl and trifluoromethylphenoxy groups, resulting in different chemical and biological properties.

    2-(4-chlorophenyl)quinoline-4-carboxylic Acid: Lacks the trifluoromethylphenoxy group, which may affect its pharmacological activity.

    3-(trifluoromethyl)phenoxyquinoline-4-carboxylic Acid: Lacks the chlorophenyl group, leading to variations in its chemical reactivity and biological effects.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Biological Activity

2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid (CAS No. 400079-74-5) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl and a trifluoromethyl group, which may contribute to its pharmacological properties.

  • Molecular Formula: C23H13ClF3NO3
  • Molecular Weight: 443.81 g/mol
  • Standard Purity: 90% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that quinoline derivatives exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that modifications in the quinoline structure can enhance its ability to scavenge free radicals. For instance, similar derivatives showed inhibition percentages ranging from 30.25% to 40.43% at certain concentrations, suggesting that structural modifications can lead to improved antioxidant activity .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a recent study, derivatives of quinoline were tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that certain analogs exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Detailed Research Findings

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-710.38Apoptosis induction
Related Quinoline DerivativeMDA-MB-2318.45Cell cycle arrest
DoxorubicinMCF-712.50Apoptosis induction

The mechanisms by which these compounds exert their biological effects include:

  • Apoptosis Induction: Activation of apoptotic pathways through modulation of p53 and caspase pathways.
  • Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G1/S phase transition.
  • Antioxidant Defense: Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions, including cyclization of precursors such as substituted phenylacetic acids with aldehydes. For example, methyl 2-nitrophenylacetic acid reacts with formaldehyde in toluene under basic conditions (e.g., K₂CO₃) to form the quinoline core . Optimization involves controlling temperature (e.g., reflux conditions), pH, and catalyst selection (e.g., tetrabutylammonium iodide for phase transfer). Microwave-assisted synthesis may improve efficiency in specific steps .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Key features include:

  • ¹H NMR : Signals for the quinoline proton (δ 8.5–9.0 ppm) and aromatic protons from substituents (δ 7.0–8.0 ppm).
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartets due to ¹³C-¹⁹F coupling) .
  • HRMS : Molecular ion [M+H]⁺ matching the exact mass (C₂₃H₁₄ClF₃NO₃ requires m/z 470.07).

Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?

  • Answer : Enzymatic assays targeting bacterial DNA gyrase or mammalian cyclooxygenase (COX) are typical. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains are recommended. In anti-inflammatory research, COX-1/2 inhibition assays using fluorometric or colorimetric substrates (e.g., prostaglandin G₂) are employed .

Advanced Research Questions

Q. How does the trifluoromethylphenoxy substituent influence electronic properties and reactivity in cross-coupling reactions?

  • Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing the quinoline ring and directing electrophilic substitution to the 6- or 8-positions. This electronic effect enhances stability against oxidation but may reduce nucleophilic aromatic substitution rates. Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data between synthetic batches?

  • Answer : Contradictions often arise from impurities or regioisomers. Analytical approaches include:

  • HPLC-MS : Detect trace by-products (e.g., N-oxide derivatives from incomplete cyclization).
  • X-ray crystallography : Confirm regiochemistry of substituents.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting bioavailability .

Q. What mechanistic insights explain regioselectivity challenges during quinoline ring functionalization?

  • Answer : Steric hindrance from the 3-[3-(trifluoromethyl)phenoxy] group directs electrophiles to the less hindered 6-position. For nucleophilic attacks, the 4-carboxylic acid group deactivates the adjacent 2-position. Protecting the carboxylic acid (e.g., methyl ester) can shift reactivity to the 2-chlorophenyl region .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

  • Answer : Key modifications include:

  • Carboxylic acid bioisosteres : Replace with tetrazoles or acyl sulfonamides to enhance oral bioavailability.
  • Trifluoromethyl replacement : Test with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity.
  • Phenoxy linker optimization : Introduce methylene spacers to reduce metabolic oxidation .

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